Cas no 36748-99-9 (7-Bromo-8-methoxyquinoline)

7-Bromo-8-methoxyquinoline is a halogenated quinoline derivative with a bromine substituent at the 7-position and a methoxy group at the 8-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its electron-rich quinoline core and strategically positioned substituents enhance its reactivity in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the construction of complex heterocyclic frameworks. The bromine moiety offers a handle for further functionalization, while the methoxy group can influence regioselectivity in subsequent transformations. Its stability and well-defined reactivity profile make it a valuable building block for medicinal chemistry and material science applications.
7-Bromo-8-methoxyquinoline structure
7-Bromo-8-methoxyquinoline structure
Product Name:7-Bromo-8-methoxyquinoline
CAS No:36748-99-9
MF:C10H8BrNO
MW:238.08062171936
MDL:MFCD18452260
CID:2939705
PubChem ID:11118102
Update Time:2025-06-07

7-Bromo-8-methoxyquinoline Chemical and Physical Properties

Names and Identifiers

    • 7-bromo-8-methoxyquinoline
    • BS-32353
    • SCHEMBL4539236
    • CS-0187862
    • 36748-99-9
    • UQYGSQHBIDZNBX-UHFFFAOYSA-N
    • MFCD18452260
    • DB-129599
    • SB71958
    • 7-Bromo-8-methoxyquinoline
    • MDL: MFCD18452260
    • Inchi: 1S/C10H8BrNO/c1-13-10-8(11)5-4-7-3-2-6-12-9(7)10/h2-6H,1H3
    • InChI Key: UQYGSQHBIDZNBX-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=CC=CN=C2C=1OC

Computed Properties

  • Exact Mass: 236.97893g/mol
  • Monoisotopic Mass: 236.97893g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 22.1Ų

7-Bromo-8-methoxyquinoline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM223497-1g
7-Bromo-8-methoxyquinoline
36748-99-9 95%
1g
$439 2021-08-04
Chemenu
CM223497-5g
7-Bromo-8-methoxyquinoline
36748-99-9 95%
5g
$1538 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-EA819-50mg
7-Bromo-8-methoxyquinoline
36748-99-9 95+%
50mg
613.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-EA819-200mg
7-Bromo-8-methoxyquinoline
36748-99-9 95+%
200mg
1532.0CNY 2021-07-14
Chemenu
CM223497-250mg
7-Bromo-8-methoxyquinoline
36748-99-9 95%
250mg
$252 2023-01-02
Chemenu
CM223497-1g
7-Bromo-8-methoxyquinoline
36748-99-9 95%
1g
$619 2023-01-02
eNovation Chemicals LLC
Y1212313-1g
7-Bromo-8-methoxyquinoline
36748-99-9 95%
1g
$760 2024-07-23
Alichem
A189006882-1g
7-Bromo-8-methoxyquinoline
36748-99-9 95%
1g
$539.55 2023-09-02
Alichem
A189006882-5g
7-Bromo-8-methoxyquinoline
36748-99-9 95%
5g
$1732.00 2023-09-02
eNovation Chemicals LLC
Y1055296-250mg
7-Bromo-8-methoxyquinoline
36748-99-9 95+%
250mg
$85 2024-06-06

Additional information on 7-Bromo-8-methoxyquinoline

7-Bromo-8-methoxyquinoline (CAS No. 36748-99-9): A Versatile Intermediate in Modern Pharmaceutical Research

7-Bromo-8-methoxyquinoline, identified by its Chemical Abstracts Service (CAS) number 36748-99-9, is a significant compound in the realm of pharmaceutical chemistry. This heterocyclic aromatic molecule has garnered considerable attention due to its structural versatility and its role as a key intermediate in the synthesis of various bioactive molecules. The presence of both bromine and methoxy substituents on the quinoline backbone imparts unique reactivity, making it a valuable building block for medicinal chemists.

The quinoline scaffold itself is renowned for its broad spectrum of biological activities, which have been exploited in the development of drugs targeting diverse diseases. Among these, 7-Bromo-8-methoxyquinoline has emerged as a particularly useful precursor in the design of novel therapeutic agents. Its molecular structure allows for facile functionalization at multiple positions, enabling the construction of complex molecules with tailored pharmacological properties.

In recent years, significant advancements have been made in leveraging 7-Bromo-8-methoxyquinoline for the development of antimicrobial and anticancer agents. The bromine atom, in particular, serves as a reactive handle for further chemical modifications, such as cross-coupling reactions, which are pivotal in constructing biaryl structures. These structures are frequently found in biologically active compounds and have shown promise in clinical trials.

One notable application of 7-Bromo-8-methoxyquinoline is in the synthesis of quinoline-based inhibitors targeting kinases and other enzymes involved in cancer progression. For instance, derivatives of this compound have been investigated for their ability to inhibit tyrosine kinases, which play a crucial role in signal transduction pathways that drive tumor growth. Preliminary studies have demonstrated that certain analogs exhibit potent inhibitory activity with favorable pharmacokinetic profiles.

Moreover, the methoxy group on the quinoline ring contributes to the compound's solubility and metabolic stability, factors that are critical for drug efficacy and safety. Researchers have utilized computational modeling to optimize the placement of substituents on the quinoline core, aiming to enhance binding affinity to target proteins while minimizing off-target effects. Such efforts have led to the identification of lead compounds that are currently undergoing further optimization.

The versatility of 7-Bromo-8-methoxyquinoline is further highlighted by its use in developing antiviral agents. Quinoline derivatives have a long history of success against various viral infections, including malaria and HIV. The bromo and methoxy functionalities provide opportunities for modifying the molecule to improve antiviral activity while reducing toxicity. Recent studies have explored its potential in combating emerging viral threats, underscoring its importance as a scaffold for antiviral drug discovery.

In addition to its applications in oncology and virology, 7-Bromo-8-methoxyquinoline has shown promise in addressing neurological disorders. The quinoline scaffold is known to interact with specific neurotransmitter receptors and ion channels, making it a viable candidate for developing treatments for conditions such as Alzheimer's disease and Parkinson's disease. Ongoing research is focused on identifying novel derivatives that can modulate these pathways effectively.

The synthesis of 7-Bromo-8-methoxyquinoline typically involves multi-step organic reactions starting from readily available precursors. Advances in synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and improving accessibility for research purposes. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly instrumental in constructing complex derivatives with high precision.

From a regulatory perspective, 7-Bromo-8-methoxyquinoline is classified as a research chemical rather than an industrial or hazardous substance. This classification simplifies its handling and distribution within academic and industrial settings, facilitating its use in drug discovery programs worldwide. However, stringent quality control measures must be adhered to ensure consistency and purity throughout the synthesis process.

The future prospects for 7-Bromo-8-methoxyquinoline are promising, with ongoing research exploring new applications and improving existing ones. Collaborative efforts between academia and industry are expected to accelerate the development of novel therapeutics based on this versatile intermediate. As our understanding of molecular interactions continues to evolve, so too will the innovative uses of compounds like 7-Bromo-8-methoxyquinoline.

Recommended suppliers
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司